molecular formula C10H18O B154497 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 1686-28-8

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B154497
CAS RN: 1686-28-8
M. Wt: 154.25 g/mol
InChI Key: PTRMHRHSDMENOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries such as food, pharmaceutical, and cosmetics. Menthol is known for its cooling and soothing effects and has been used for centuries for its medicinal properties. In

Mechanism Of Action

Menthol exerts its effects through various mechanisms. It has been shown to activate the TRPM8 receptor, which is responsible for the sensation of cold. Activation of this receptor leads to a decrease in intracellular calcium levels, which in turn leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This leads to a decrease in pain and inflammation. Menthol has also been shown to have an effect on the GABA receptor, which is responsible for the inhibitory neurotransmitter in the brain. Activation of this receptor leads to a decrease in anxiety and stress.
Biochemical and Physiological Effects:
Menthol has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the cardiovascular system, specifically on blood pressure and heart rate. Menthol has been shown to cause vasodilation, which leads to a decrease in blood pressure. It has also been shown to have an effect on the respiratory system, specifically on cough and bronchospasm. Menthol has been shown to have an effect on the gastrointestinal system, specifically on nausea and vomiting. It has been shown to have an effect on the skin, specifically on itching and irritation.

Advantages And Limitations For Lab Experiments

Menthol has various advantages and limitations for lab experiments. Its advantages include its low toxicity, availability, and ease of use. Its limitations include its variability in quality, which can affect the reproducibility of results. Menthol can also have an effect on the solubility and stability of other compounds, which can affect the results of experiments.

Future Directions

Menthol has various future directions for research. It can be used as a potential therapeutic agent for various conditions such as pain, inflammation, and anxiety. Menthol can also be used as a potential drug delivery system for various drugs. It can be used to improve the solubility and stability of drugs, which can lead to better therapeutic outcomes. Menthol can also be used in the development of new cosmetic and personal care products. Its cooling and soothing effects can be used in the treatment of various skin conditions. Overall, 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has various potential applications in the fields of medicine, pharmaceuticals, and cosmetics.

Synthesis Methods

Menthol can be synthesized from natural sources such as peppermint oil or can be chemically synthesized. The most common method of synthesis is through the hydrogenation of thymol, which is obtained from essential oils of thyme or carvacrol. The process involves the reduction of the double bond in thymol using hydrogen gas and a catalyst such as palladium on carbon. The resulting product is 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, which can be purified through distillation.

Scientific Research Applications

Menthol has been extensively studied for its various pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects. Menthol has been used in the treatment of various conditions such as headache, nausea, cough, and cold. It has also been used topically for its cooling and soothing effects in the treatment of skin irritations, burns, and insect bites. Menthol has been shown to have an effect on the nervous system, specifically on the TRPM8 receptor, which is responsible for the sensation of cold.

properties

IUPAC Name

4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRMHRHSDMENOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937506
Record name 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

CAS RN

22336-76-1, 1686-28-8
Record name 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22336-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptan-2-ol, 4,7,7-trimethyl-, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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